CID 57369592
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Overview
Description
CID 57369592 is a biochemical compound primarily used in proteomics research. It is known for its role as a spin label, which is a molecule that can be attached to a specific site on a protein or other macromolecule to study its structure and dynamics using techniques like electron paramagnetic resonance (EPR) spectroscopy .
Mechanism of Action
Target of Action
Ethyl 1-Oxy-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxylformate is a biochemical used in proteomics research . It is a highly reactive labelled thiol-specific spin-label . It is a specific conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study .
Mode of Action
This compound acts as a spin label, interacting with its targets through a covalent disulfide linkage . This allows it to probe the conformational structure of thiol sites in proteins and other macromolecules .
Biochemical Pathways
As a spin label, it is likely involved in studying the dynamics of proteins and other macromolecules .
Result of Action
The result of the action of this compound is the ability to study the conformational structure of thiol sites in proteins and other macromolecules . This can provide valuable insights into the structure and function of these macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 57369592 typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to control the reaction rate .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
CID 57369592 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
CID 57369592 is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a spin label in EPR spectroscopy to study the structure and dynamics of proteins and other macromolecules.
Biology: The compound helps in understanding protein folding, conformational changes, and interactions with other biomolecules.
Medicine: It is used in drug discovery and development to study the binding sites and mechanisms of action of potential therapeutic agents.
Industry: The compound is used in the development of new materials and in quality control processes.
Comparison with Similar Compounds
CID 57369592 is unique due to its specific structure and properties. Similar compounds include:
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: Another spin label used for studying thiol-specific sites on proteins.
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid N-hydroxysuccinimide ester: Used for labeling amine-specific sites on proteins.
These compounds share similar applications but differ in their specific functional groups and reactivity, making this compound unique in its specific applications and properties .
Properties
InChI |
InChI=1S/C12H18NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7H,6H2,1-5H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCMDAVDFRYSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=CC(N(C1(C)C)[O])(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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